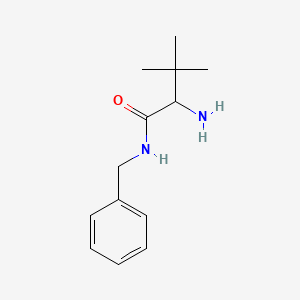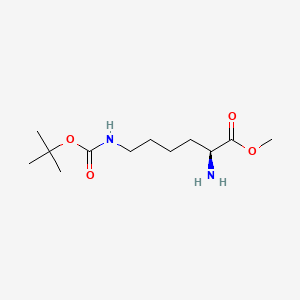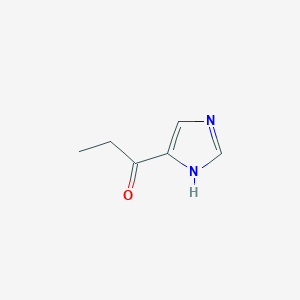
Acetatodicarbonylruthenium, polymer
Overview
Description
Acetatodicarbonylruthenium, polymer is a chemical compound used extensively in scientific research. Its unique properties make it an excellent catalyst for various reactions. The CAS Number for Acetatodicarbonylruthenium, polymer is 26317-70-4 .
Molecular Structure Analysis
The molecular structure analysis of polymers can be complex due to the variable properties on the chemical level (molecular structure, functional groups, and degradation) . Techniques such as infrared spectroscopy (IR), Raman spectroscopy, ultraviolet–visible spectroscopy (UV–Vis), nuclear magnetic resonance spectroscopy (NMR), and electron spin resonance spectroscopy (ESR) are commonly used for the chemical structure characterization of polymers .
Scientific Research Applications
1. Polymer Therapeutics
Acetatodicarbonylruthenium polymers may be applicable in the field of polymer therapeutics, which involves the design of macromolecular drugs, polymer–drug and polymer–protein conjugates, and polymeric micelles containing covalently bound drugs. These advanced therapeutics are utilized in various clinical and research contexts, such as cancer treatment, cardiovascular disease, and tissue engineering (Duncan, 2003).
2. Drug Delivery Systems
In drug delivery, polymers like acetatodicarbonylruthenium can be engineered for controlled release mechanisms. Their properties enable them to function as efficient carriers, ensuring that drugs are delivered at the right location and at the optimal rate, which is crucial in the treatment of various diseases (Langer & Peppas, 2003).
3. Nanotechnology in Medicine
In the realm of nanomedicine, acetatodicarbonylruthenium polymers may play a significant role. This involves the use of nanoscale polymer structures for medical applications such as diagnostic tools, tissue regeneration, and targeted drug delivery. The unique properties of these polymers allow for precise interactions at the molecular level (Lü et al., 2009).
4. Glutathione Responsive Polymers
Polymers like acetatodicarbonylruthenium can be designed to respond to biological cues like glutathione levels. This property is particularly useful in creating smart drug delivery systems that release therapeutic agents in response to specific intracellular conditions (Quinn et al., 2017).
5. Dendritic Polymers for Biomedical Applications
These polymers may also find applications in the development of dendritic polymers, which are highly branched, multifunctional structures used in drug, dye, and gene delivery. Their well-defined structures and biocompatibility make them suitable for various biomedical applications (Calderón et al., 2010).
6. Hydrogels in Biology and Medicine
Acetatodicarbonylruthenium polymers could be crucial in engineering hydrogels for biomedical applications. These hydrogels can be used as scaffolds in tissue engineering and have properties like responsiveness to physical, chemical, or biological stimuli, which make them ideal for various therapeutic applications (Peppas et al., 2006).
7. Electroluminescence in Polymers
These polymers might be used in the field of electroluminescence, particularly in organic light-emitting diodes (OLEDs). Their unique electronic properties could be exploited in the development of advanced display and lighting technologies (Friend et al., 1999).
Safety and Hazards
properties
IUPAC Name |
carbon monoxide;ruthenium(1+);acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.2CO.Ru/c1-2(3)4;2*1-2;/h1H3,(H,3,4);;;/q;;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUMCPJBCMWHOH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[C-]#[O+].[C-]#[O+].[Ru+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3O4Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26317-70-4 | |
| Details | Compound: Ruthenium, (acetato-κO)dicarbonyl-, homopolymer | |
| Record name | Ruthenium, (acetato-κO)dicarbonyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26317-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
216.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156589097 | |
CAS RN |
26317-70-4 | |
| Record name | Ruthenium, (acetato-.kappa.O)dicarbonyl-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3068072.png)
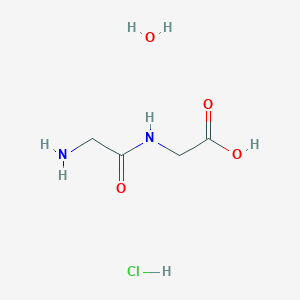
![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid](/img/structure/B3068100.png)
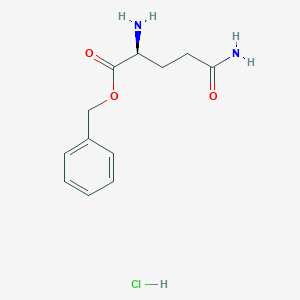
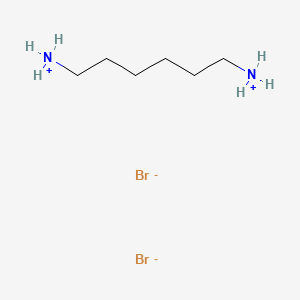
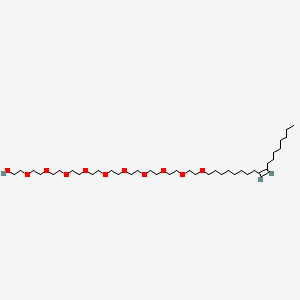

![Cucurbit[5]uril](/img/structure/B3068135.png)

